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1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13482527
M. Wt: 248.10 g/mol
InChI Key: HWFIQFLFFSWRHS-UHFFFAOYSA-N
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Description

Historical Context of BCP Chemistry

The journey of BCP chemistry began as a subject of academic curiosity focused on the synthesis and properties of strained organic molecules. Early synthetic routes were often challenging and low-yielding, limiting the widespread application of the BCP framework. A significant breakthrough in accessing BCP derivatives came with the utilization of [1.1.1]propellane, a highly strained hydrocarbon that readily undergoes ring-opening reactions. This advancement paved the way for the synthesis of a diverse array of functionalized BCPs, making them more accessible for various applications, particularly in drug discovery.

Structural Characteristics and Unique Reactivity Derived from High Strain

The BCP framework is characterized by a cage-like structure composed of three fused cyclobutane (B1203170) rings. This arrangement results in significant ring strain, with an estimated strain energy of approximately 66.6 kcal/mol. vulcanchem.com X-ray crystallographic studies have confirmed that the BCP core possesses a planar geometry, with the bridgehead carbons exhibiting bond angles of roughly 60°. vulcanchem.com This high degree of strain is a key determinant of the unique reactivity of BCP and its precursors. For instance, the strain energy of tricyclo[1.1.1.0¹,³]pentane (TCP), a precursor to some BCPs, is around 70 kcal/mol, which drives exothermic bond reorganization during synthetic transformations. vulcanchem.com Despite its high strain, the BCP core is generally kinetically stable.

The reactivity of BCP derivatives is often centered at the bridgehead positions. The iodine atom in compounds like 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane provides a reactive handle for a variety of chemical transformations, allowing for further functionalization and conjugation to other molecules.

Overview of this compound within the Context of Functionalized BCP Derivatives

This compound is a prominent example of a functionalized BCP derivative that has garnered attention for its potential applications in medicinal chemistry. Its synthesis has been achieved through innovative methods, such as the photochemical reaction of [1.1.1]propellane with alkyl iodides. vulcanchem.com This particular derivative combines the rigid BCP scaffold with a cyclobutyl group at one bridgehead and an iodine atom at the other. The iodine serves as a versatile functional group for subsequent chemical modifications.

A notable synthetic route to this compound involves a photochemical reaction where cyclobutyl iodide reacts with propellane. vulcanchem.com This method is scalable and can produce the target compound in yields of 62–66% after crystallization. vulcanchem.com Another approach is the triethylborane-mediated Atom-Transfer Radical Addition (ATRA), which facilitates the ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with iodocyclobutane (B1601185) at room temperature. vulcanchem.com

MethodYield (%)ScalabilityFunctional Group Tolerance
Photochemical62–66KilogramHigh
ATRA45–55GramModerate
Metal-Catalyzed Coupling30–40MilligramLow

The utility of this compound as a bioisostere has been demonstrated in the development of inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.gov Replacing a phenyl group with the 1-cyclobutyl-bicyclo[1.1.1]pentane moiety in an IDO1 inhibitor led to a significant improvement in metabolic stability by reducing the rate of amide hydrolysis, while maintaining potent enzymatic inhibition. nih.govvulcanchem.com

CompoundIC₅₀ (nM)Cl (mL/min/kg)t₁/₂ (h)
Phenyl Analog2.1251.5
BCP Derivative3.80.266

Furthermore, the presence of the iodine atom in this compound is crucial for its application in the development of proteolysis-targeting chimeras (PROTACs). The iodine facilitates conjugation to E3 ligase ligands through reactions like the Sonogashira coupling, which has shown promise in enhancing the degradation of target proteins such as BRD4. vulcanchem.com In vitro studies have also highlighted the metabolic stability of this compound, with a half-life exceeding 120 minutes in human hepatocytes. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13I B13482527 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13I

Molecular Weight

248.10 g/mol

IUPAC Name

1-cyclobutyl-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C9H13I/c10-9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2

InChI Key

HWFIQFLFFSWRHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)I

Origin of Product

United States

Reactivity and Transformations of 1 Cyclobutyl 3 Iodobicyclo 1.1.1 Pentane

Chemical Transformations Involving the Bridgehead Iodine Atom

The bridgehead C–I bond in iodo-BCP derivatives is the primary site of chemical reactivity, allowing for its conversion into a wide range of other functional groups and carbon-based structures.

Despite the steric hindrance and inverted tetrahedral geometry of the bridgehead carbon, iodo-BCPs undergo nucleophilic substitution reactions, often proceeding through pathways that accommodate the rigid cage structure. These reactions are highly dependent on the nature of the nucleophile.

The reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a close analog of the title compound, with various nitrogen-based nucleophiles provides a direct route to BCP-derived quaternary ammonium (B1175870) salts. lboro.ac.uk This transformation is effective with a range of nucleophiles including pyridines, quinolines, isoquinolines, and pyrazoles, yielding stable, crystalline salts. acs.orgacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the pyridine (B92270) ring. lboro.ac.ukacs.org These reactions are valuable for creating novel BCP-containing compounds that are isosteres of arylpyridinium and arylquinolinium salts, which are prevalent in pharmaceuticals and high-value chemicals. acs.orgacs.org

The reaction conditions are generally mild, and the desired BCP-pyridinium salts can often be isolated through simple trituration and filtration. acs.org The scope of this reaction has been expanded to include various substituted pyridines, quinolines, tertiary amines, and sulfides. lboro.ac.uk Pyridinium salts, particularly those with electron-donating substituents, have been found to be highly reactive, leading to excellent yields. lboro.ac.uk

NucleophileProduct TypeTypical ConditionsReference
PyridineBCP-Pyridinium SaltAcetone or Acetonitrile, RT acs.orgacs.org
4-CyanopyridineBCP-(4-cyanopyridinium) SaltAcetone, RT lboro.ac.uk
QuinolineBCP-Quinolinium SaltAcetone, RT acs.orgacs.org
IsoquinolineBCP-Isoquinolinium SaltAcetone, RT acs.org
PyrazoleBCP-Pyrazolium SaltAcetone, RT acs.orgacs.org
N-MethylmorpholineBCP-(N-Methylmorpholinium) SaltNeat, RT, 20h sci-hub.se

A fascinating and synthetically useful transformation of iodo-BCPs is their rearrangement to the even more highly strained bicyclo[1.1.0]butane (BCB) skeleton. This reaction occurs when iodo-BCPs are treated with specific nitrogen and sulfur nucleophiles, such as primary and secondary amines or aliphatic thiols, typically in a polar aprotic solvent like sulfolane (B150427) at elevated temperatures. researchgate.netchemrxiv.orgresearchgate.net

The proposed mechanism involves a nucleophilic attack on the bridgehead carbon, followed by a skeletal rearrangement that results in the formation of the BCB core. chemrxiv.org This transformation provides a convenient two-step process to access substituted BCBs from commercially available BCP carboxylic acids, which are first converted to the corresponding iodo-BCPs. chemrxiv.orgresearchgate.net The reaction tolerates a variety of amines and thiols, although yields can be modest and sensitive to reaction conditions. chemrxiv.org

NucleophileProduct TypeSolventConditionsReference
MorpholineMorpholine-substituted BCBSulfolane80-140°C researchgate.netchemrxiv.org
PiperidinePiperidine-substituted BCBSulfolane140°C, MW chemrxiv.org
PyrrolidinePyrrolidine-substituted BCBSulfolane140°C, MW chemrxiv.org
2-MercaptoethanolThioether-substituted BCBSulfolane140°C, MW chemrxiv.org
Potassium PhthalimidePhthalimide-substituted BCBSulfolane100°C figshare.com

The development of metal-catalyzed cross-coupling reactions using iodo-BCPs as electrophiles has significantly broadened the synthetic utility of this class of compounds. A notable example is the iron-catalyzed Kumada cross-coupling, which allows for the formation of C(sp³)–C(sp²) bonds. nih.gov This reaction couples 1-iodobicyclo[1.1.1]pentanes with a wide range of aryl and heteroaryl Grignard reagents. sci-hub.senih.gov

The methodology is significant as it represents the first general use of iodo-BCPs as electrophiles in cross-coupling and one of the first examples of Kumada coupling involving tertiary iodides. sci-hub.senih.gov The reaction proceeds under mild conditions, often at room temperature, with short reaction times, and utilizes a simple iron catalyst system such as Fe(acac)₃ with TMEDA as a ligand. nih.gov This method provides efficient access to 1,3-C-disubstituted BCPs, which are valuable as bioisosteres for 1,4-disubstituted arenes in drug discovery. sci-hub.senih.gov

The C–I bond of 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane can undergo homolytic cleavage to generate a bridgehead BCP radical. thieme-connect.com This highly reactive intermediate can participate in a variety of radical-mediated transformations. Photoredox catalysis has emerged as a powerful tool for initiating these reactions under mild conditions. acs.orglookchem.com

For instance, the C–I bond can be reduced to a C–H bond under mild radical conditions. acs.org More complex transformations include photoredox-catalyzed Giese-type reactions, where the BCP radical generated from the iodo-BCP adds to a radical acceptor, thereby forming a new carbon-carbon bond. lookchem.comfrontiersin.org This strategy has been used to access a diverse array of aniline-like BCP isosteres. lookchem.com The reactivity of the BCP radical is a cornerstone of modern BCP chemistry, enabling functionalization that is complementary to ionic pathways. acs.orgthieme-connect.com

The conversion of iodo-BCPs into versatile organometallic reagents, particularly organoboron compounds, is a key strategy for further functionalization. A common method involves a metal-halogen exchange followed by trapping with a boron electrophile. researchgate.net Treatment of an iodo-BCP with tert-butyllithium (B1211817) (t-BuLi) generates a bridgehead bicyclo[1.1.1]pentyl anion, which can be trapped with isopropyl pinacol (B44631) borate (B1201080) ((iPrO)Bpin) to yield the corresponding BCP boron pinacolate ester. researchgate.netchemrxiv.org

These BCP boronates are exceptionally useful synthetic intermediates. nih.gov They can be readily converted into potassium BCP-trifluoroborate salts by treatment with potassium hydrogen fluoride (B91410) (KHF₂). chemrxiv.org Furthermore, oxidation of the BCP boron pinacolate, typically with hydrogen peroxide (H₂O₂), provides direct access to bridgehead alcohols (bicyclo[1.1.1]pentanols). chemrxiv.org This sequence provides a reliable method for introducing oxygen functionality at the sterically hindered bridgehead position.

Starting MaterialReagentsProductReference
Iodo-BCP1. t-BuLi 2. (iPrO)BpinBCP Boron Pinacolate researchgate.netchemrxiv.org
BCP Boron PinacolateKHF₂BCP-Trifluoroborate Salt chemrxiv.org
BCP Boron PinacolateH₂O₂, NaOHBCP-Alcohol chemrxiv.org

Nucleophilic Substitution Reactions

Reactivity and Functionalization of the Cyclobutyl Substituent

The presence of the cyclobutyl group on the BCP core introduces opportunities for chemical modifications that are distinct from the reactivity of the BCP cage itself.

While specific literature on the selective functionalization of the cyclobutyl ring in this compound is limited, the reactivity of cyclobutane (B1203170) derivatives in other contexts suggests potential pathways. The C-H bonds of the cyclobutyl ring are potential sites for radical-mediated functionalization. Under photocatalytic conditions, it is conceivable that selective halogenation or nitration could be achieved, although regioselectivity might be challenging to control.

Furthermore, the introduction of a directing group onto the cyclobutyl ring could enable more controlled functionalization. For instance, if a hydroxyl or amino group were present on the cyclobutyl moiety, it could direct transition metal-catalyzed C-H activation to specific positions on the ring.

Ring-opening reactions of the cyclobutyl group in this specific molecule have not been extensively documented. However, cyclobutane rings are known to undergo ring-opening under certain conditions, driven by the release of ring strain. For instance, transition metal-catalyzed reactions, such as those involving rhodium or palladium, can promote the cleavage of C-C bonds in cyclobutanes, leading to the formation of linear or larger cyclic structures. It is plausible that under specific catalytic conditions, the cyclobutyl ring of this compound could be opened to introduce new functional groups or to construct more complex molecular architectures.

Reactivity of the Bicyclo[1.1.1]pentane Core

The BCP core is known for its unique reactivity, stemming from its strained cage structure and the nature of the bridgehead positions.

The carbon-iodine bond at one of the bridgehead positions is a key site for functionalization. While simple nucleophilic substitution of the iodide is a common transformation, more advanced cross-coupling reactions offer a broader scope for introducing new substituents. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are well-established methods for forming carbon-carbon bonds with iodo-BCPs. These reactions would allow for the introduction of aryl, alkynyl, and other organic fragments at the bridgehead position, significantly expanding the molecular diversity accessible from this compound.

Cross-Coupling Reaction Catalyst/Reagents Potential Product
Suzuki CouplingPd catalyst, boronic acid/ester1-Cyclobutyl-3-aryl-bicyclo[1.1.1]pentane
Sonogashira CouplingPd/Cu catalyst, terminal alkyne1-Cyclobutyl-3-alkynyl-bicyclo[1.1.1]pentane
Stille CouplingPd catalyst, organostannane1-Cyclobutyl-3-alkenyl/aryl-bicyclo[1.1.1]pentane
Buchwald-Hartwig AminationPd catalyst, amine1-Cyclobutyl-3-amino-bicyclo[1.1.1]pentane

This table presents potential transformations based on known reactivity of iodo-BCPs.

Functionalization of the methylene (B1212753) bridges (C2, C4, and C5) of the BCP core is a more challenging but increasingly explored area of BCP chemistry. Radical-mediated processes have shown promise in achieving C-H functionalization at these positions. For instance, under photoredox catalysis, it might be possible to generate a radical at one of the bridge positions, which could then be trapped by a suitable reagent. The directing effects of the existing bridgehead substituents would likely influence the regioselectivity of such reactions. Computational studies could play a crucial role in predicting the most likely sites of functionalization.

The electrophilic activation of BCPs is typically approached through their highly strained precursor, [1.1.1]propellane. Reaction of [1.1.1]propellane with electrophiles leads to the formation of a bridgehead carbocation, which can then be trapped by nucleophiles. While this compound is not [1.1.1]propellane, the inherent strain of the BCP cage can still influence its reactivity towards electrophiles. Under strongly acidic or oxidizing conditions, it is conceivable that the BCP core could be activated, potentially leading to rearrangement or functionalization, although such reactions would likely require harsh conditions and may not be highly selective.

Enantioselective C-H Functionalization of BCPs

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. In the context of bicyclo[1.1.1]pentanes (BCPs), enantioselective C-H functionalization represents a significant advancement, providing access to chiral BCP derivatives that are of high value in medicinal chemistry and materials science. rsc.orgacs.org This section focuses on the enantioselective functionalization of the tertiary C-H bond at the bridgehead position of 1-substituted BCPs.

Researchers have successfully developed a method for the site-selective and stereoselective activation of tertiary C-H bonds in BCPs using chiral dirhodium catalysts. rsc.org This approach involves an intermolecular C-H insertion reaction of donor/acceptor diazo compounds, catalyzed by a chiral dirhodium complex, to create a new C-C bond at the tertiary position of a variety of BCPs. nsf.gov This transformation is notable for its ability to proceed without disrupting the strained carbocyclic framework of the BCP core. nsf.gov

A key catalyst in this methodology is Rh₂(S-TCPTAD)₄, which has been identified as optimal for the C-H functionalization of BCPs. nsf.govresearchgate.net This catalyst has demonstrated high levels of site-selectivity for the most sterically accessible tertiary C-H bond. wisc.edu The reaction tolerates a range of functional groups on both the BCP substrate and the aryldiazoacetate, leading to the formation of 1,3-disubstituted BCPs with a newly formed stereocenter adjacent to the BCP core. rsc.org

The scope of this enantioselective C-H functionalization has been explored with various 1-substituted BCPs. A variety of aryl- and alkyl-substituted BCPs have been shown to undergo C-H insertion at the tertiary site in high yields and with high enantioselectivities. researchgate.net The reaction demonstrates broad tolerance for diazo compounds bearing aromatic rings with different electronic properties and substitution patterns. rsc.org

Below are interactive data tables summarizing the research findings on the enantioselective C-H functionalization of substituted BCPs with various aryldiazoacetates, catalyzed by Rh₂(S-TCPTAD)₄. nsf.gov

Table 1: Functionalization of Substituted BCPs with Methyl Aryldiazoacetates

BCP Substrate (R)Aryldiazoacetate (Ar)ProductYield (%)ee (%)
Phenyl4-MeOC₆H₄1-(3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene9592
4-Tolyl4-MeOC₆H₄1-(3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)-4-methylbenzene9993
4-ClC₆H₄4-MeOC₆H₄1-chloro-4-(3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene8592
4-FC₆H₄4-MeOC₆H₄1-fluoro-4-(3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene8891
Benzyl4-MeOC₆H₄1-benzyl-3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane7588
Cyclohexyl4-MeOC₆H₄1-cyclohexyl-3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane6585

Table 2: Scope of Aryldiazoacetates in the Functionalization of 1-Phenyl-bicyclo[1.1.1]pentane

Aryldiazoacetate (Ar)ProductYield (%)ee (%)
4-MeOC₆H₄1-(3-(methoxycarbonyl(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene9592
4-Tolyl1-(3-(methoxycarbonyl(p-tolyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene9290
4-ClC₆H₄1-(3-((4-chlorophenyl)(methoxycarbonyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene8991
4-BrC₆H₄1-(3-((4-bromophenyl)(methoxycarbonyl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene8791
2-Naphthyl1-(3-(methoxycarbonyl(naphthalen-2-yl)methyl)bicyclo[1.1.1]pentan-1-yl)benzene9394

This methodology has been applied to the synthesis of BCP analogues of bioactive compounds, highlighting its potential in drug discovery. rsc.org The ability to introduce chirality at the bridgehead position of BCPs through C-H functionalization opens up new avenues for the design and synthesis of novel three-dimensional molecular scaffolds with improved pharmacokinetic properties. rsc.orgnih.gov

Mechanistic Investigations and Reaction Pathways

Radical Reaction Mechanisms

Radical reactions are a cornerstone for the synthesis and functionalization of BCP derivatives. nih.gov The high strain energy of the BCP precursor, [1.1.1]propellane, provides a thermodynamic driving force for radical addition reactions, leading to the formation of the more stable BCP core. nih.gov

The transformation of precursors into BCP derivatives via radical pathways follows a classical chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.comuci.edu

Initiation: This first step involves the generation of radical species. chemistrysteps.com In the context of synthesizing 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane, this can be achieved through several methods. One common approach is the homolytic cleavage of the C–I bond in cyclobutyl iodide, which can be induced by heat or, more frequently, by light (photolysis). uci.educhemrxiv.orgresearchgate.net Alternatively, radical initiators such as triethylborane (B153662) or photoredox catalysts can be employed to generate the initial cyclobutyl radical from the corresponding halide under milder conditions. acs.orgthieme-connect.de

Net result: Increase in the number of radicals. masterorganicchemistry.comyoutube.com

Propagation: Once initiated, the reaction enters a self-sustaining cycle. uci.edu A cyclobutyl radical adds to the central, highly strained C1–C3 bond of [1.1.1]propellane. This addition is energetically favorable due to the release of ring strain and results in the formation of a bridgehead 1-cyclobutylbicyclo[1.1.1]pentyl radical. nih.gov This BCP radical then abstracts an iodine atom from a molecule of cyclobutyl iodide, yielding the final product, this compound, and regenerating a cyclobutyl radical. This new radical can then participate in another cycle, thus propagating the chain.

Net result: No change in the number of radicals. masterorganicchemistry.comyoutube.com

Termination: The chain reaction ceases when radical species are consumed without generating new ones. uci.edu This occurs through the combination of any two radicals present in the reaction mixture. youtube.comchemistrysteps.com Examples include the dimerization of two cyclobutyl radicals, the combination of a BCP radical with a cyclobutyl radical, or the dimerization of two BCP radicals. These termination steps are generally non-productive side reactions that lead to byproducts. uci.edu

Net result: Decrease in the number of radicals. masterorganicchemistry.comyoutube.com

Table 1: Key Steps in the Radical Chain Synthesis of this compound

Stage Description Example Reaction
Initiation Generation of initial radicals from a non-radical species. Cyclobutyl-I + Initiator (e.g., light) → Cyclobutyl• + I•

| Propagation | A radical reacts with a stable molecule to form a product and a new radical. | 1. Cyclobutyl• + [1.1.1]Propellane → 1-Cyclobutylbicyclo[1.1.1]pentyl• 2. 1-Cyclobutylbicyclo[1.1.1]pentyl• + Cyclobutyl-I → this compound + Cyclobutyl• | | Termination | Two radicals combine to form a stable, non-radical product. | 2 Cyclobutyl• → Dicyclobutyl |

The involvement of radical intermediates in BCP chemistry is supported by substantial experimental evidence.

Radical Trapping: One of the most direct methods to confirm the presence of radicals is through trapping experiments. Stable radical species, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are introduced into the reaction mixture. nih.gov If radical intermediates are formed, they will react with TEMPO to form a stable adduct, which can be isolated and characterized. The formation of such adducts provides strong evidence for a radical-based mechanism. nih.govthieme-connect.denewswise.comkeaipublishing.com

EPR Studies: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. researchgate.net Kinetic studies using EPR have been employed to investigate the rearrangement and reactivity of bicyclo[1.1.1]pentylmethyl radicals, providing valuable data on their stability and reaction barriers, which are influenced by the relief of ring strain. researchgate.netst-andrews.ac.uk

Radical Clock Experiments: These experiments use radical precursors that are known to rearrange at a specific, predictable rate. By comparing the yield of the rearranged product versus the unrearranged product, one can estimate the rate of the radical trapping step. Such experiments have been used to support the proposed radical pathways in BCP functionalization reactions. nih.govresearchgate.net

Photochemical Reaction Mechanisms

Light plays a crucial role in many synthetic routes involving BCPs, primarily by initiating radical reactions through photolysis or photoredox catalysis. chemrxiv.orgacs.orgresearchgate.net

A significant advancement in the synthesis of compounds like this compound is the use of catalyst-free photochemical reactions. chemrxiv.orgresearchgate.net In this approach, a solution of cyclobutyl iodide and [1.1.1]propellane is irradiated with UV light (e.g., 365 nm), often in a flow reactor. chemrxiv.orgvulcanchem.com The light provides the energy for the homolytic cleavage of the carbon-iodine bond, initiating the radical chain reaction as described in section 4.1.1. This method is highly efficient and scalable, allowing for the production of kilogram quantities of BCP iodides without the need for catalysts or additives. researchgate.net

Photoredox catalysis offers an alternative, milder pathway for generating the necessary radicals under visible light. acs.orgresearchgate.net This mechanism involves a photocatalyst, such as fac-Ir(ppy)₃ or an organic dye like 4CzIPN, which absorbs light to reach an excited state. acs.orgnih.gov The excited photocatalyst can then act as a single-electron transfer agent. It can reduce the alkyl iodide to generate an alkyl radical and an iodide anion, or it can be reduced by a donor to generate a radical anion that subsequently promotes the reaction. nih.govacs.org This catalytic cycle allows for the efficient formation of BCPs from various precursors, including those with sensitive functional groups that might not be compatible with harsher methods. acs.orgnih.gov The use of dual catalytic systems, combining photoredox with another catalyst (e.g., copper or nickel), has further expanded the scope to complex C-N and C-C bond formations on the BCP scaffold. nih.govacs.orgacs.org

General Principles of Strain-Release Reactivity in BCP Systems

The reactivity of the bicyclo[1.1.1]pentane (BCP) system is fundamentally governed by the immense strain energy inherent in its precursor, [1.1.1]propellane. This small, caged hydrocarbon possesses approximately 66.6 kcal/mol of ring strain. acs.orgnih.gov This high potential energy makes the central C1-C3 bond exceptionally reactive towards radical addition, as the opening of this bond leads to the formation of the more stable, albeit still strained, bicyclo[1.1.1]pentane framework.

This process is often termed "strain-release" reactivity. nih.gov The addition of a radical to the interbridgehead bond of [1.1.1]propellane is a highly favorable thermodynamic event because it alleviates a substantial portion of the molecule's strain energy. hznu.edu.cnacs.org This driving force is the primary reason for the efficiency of radical additions to form BCP derivatives.

However, recent investigations suggest that strain release is not the sole factor governing this reactivity. Electronic delocalization within the transition state also plays a critical, and sometimes dominant, role. As the incoming radical attacks the central bond, the transition state benefits from the delocalization of electron density from the breaking C-C bond onto the bridging carbon atoms. acs.orgnih.gov This delocalization provides significant stabilization to the transition state, lowering the activation energy of the reaction. This concept helps explain why [1.1.1]propellane is significantly more reactive than other strained molecules with similar strain energies but less capacity for such electronic delocalization. Therefore, the exceptional reactivity of [1.1.1]propellane is best described by a model that combines the thermodynamic driving force of strain release with the kinetic advantage conferred by transition state stabilization through electronic delocalization. acs.org Despite their own inherent strain, the resulting BCP structures are generally kinetically inert and show high metabolic stability, making them valuable motifs in medicinal chemistry. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Crystallography for Precise Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules. For 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, this technique provides incontrovertible proof of connectivity and exact geometric parameters, such as bond lengths and angles. chemrxiv.orgnih.gov

While a specific crystal structure for 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane is not publicly available, extensive crystallographic studies on closely related analogs, particularly 1,3-diiodobicyclo[1.1.1]pentane, provide a robust framework for its expected structural features. nih.gov The BCP core is characterized by its highly strained cage structure. The inter-bridgehead carbon distance (C1-C3) is typically found to be around 1.87 Å, while the bridgehead-to-methylene carbon bonds (C1-C2, C1-C4, C3-C2, etc.) are approximately 1.54 Å. The bond angles within the fused cyclobutane (B1203170) rings are severely constrained, deviating significantly from the ideal sp³ tetrahedral angle.

In the case of this compound, the C1-C(cyclobutyl) and C3-I bonds are expected to be oriented in a linear fashion, extending from the bridgehead positions. X-ray analysis would confirm the puckered conformation of the cyclobutyl ring and provide data on the C-I bond length, which is a critical parameter for understanding its reactivity in cross-coupling and substitution reactions. The crystal packing would likely be influenced by weak intermolecular interactions involving the iodine atom and the hydrocarbon framework.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

ParameterExpected ValueSignificance
C1–C3 Distance~1.87 ÅDefines the inter-bridgehead separation.
C1–C2/C4/C5 Bond Length~1.54 ÅRepresents the strained bonds of the BCP cage.
C3–I Bond Length~2.14 ÅInfluences the reactivity of the iodo group.
∠C2-C1-C4 Angle~74°Shows the significant angle strain at the bridgehead.
I–C3–C(cyclobutyl)–C1~180°Confirms the linear geometry of the 1,3-substitution.

High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure of bicyclo[1.1.1]pentane derivatives in solution. The high degree of symmetry and the unique spatial arrangement of protons in the BCP cage give rise to characteristic spectral patterns.

For this compound, the ¹H NMR spectrum is expected to show a distinct singlet for the six equivalent bridge protons (CH) of the BCP core. This high-symmetry signal is a hallmark of 1,3-disubstituted BCPs and typically appears in the range of 2.0-3.0 ppm. acs.org The protons of the cyclobutyl ring would present as a more complex set of multiplets in the upfield region.

The ¹³C NMR spectrum provides further confirmation of the structure. Key signals include those for the two bridgehead carbons (C1 and C3) and the three methylene (B1212753) bridge carbons (C2, C4, C5). The iodine atom at C3 induces a significant upfield shift due to the heavy-atom effect, causing the C3 signal to appear at a very low chemical shift, often below 0 ppm. acs.org The C1 bridgehead, attached to the cyclobutyl group, would resonate further downfield.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially for the complex spin system of the cyclobutyl moiety and for confirming the connectivity between the cyclobutyl group and the BCP cage. Computational methods are also employed to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the structural assignment. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted δ (ppm)MultiplicityNotes
¹HBCP Bridge (6H)2.0 - 3.0SingletCharacteristic signal for the six equivalent methylene protons.
¹HCyclobutyl (7H)1.7 - 2.4MultipletsComplex spin system due to puckered ring.
¹³CC3 (Iodo-bridgehead)-5 to 5SingletStrong upfield shift due to the iodine heavy-atom effect.
¹³CC1 (Cyclobutyl-bridgehead)40 - 50SingletTypical range for a substituted BCP bridgehead carbon.
¹³CBCP Bridge (C2, C4, C5)60 - 65SingletDownfield shift due to cage strain.
¹³CCyclobutyl Carbons20 - 40MultipletsResonances for the four carbons of the cyclobutyl ring.

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Probes

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the analysis of this compound, providing exact mass measurements that confirm its elemental composition. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular ion can be detected with high precision, allowing for the unambiguous determination of the molecular formula, C₉H₁₃I. acs.orgacs.org

This technique is particularly important in monitoring the synthesis of the compound, for example, in the photochemical addition of cyclobutyl iodide to [1.1.1]propellane. vulcanchem.com HRMS can identify the desired product amidst potential byproducts, such as oligomeric "staffane" structures resulting from multiple propellane additions.

Furthermore, HRMS serves as a powerful mechanistic probe. In reactions involving the formation of radical intermediates from this compound, HRMS can be used to detect radical trapping products or other transient species, providing crucial insights into the reaction pathway.

Table 3: High-Resolution Mass Spectrometry Data for C₉H₁₃I

IonCalculated Exact Mass [M]⁺Observed MassMethod
C₉H₁₃I248.0062Typically within 5 ppmESI-TOF

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely sensitive technique for the detection and characterization of paramagnetic species, such as transient radicals. The homolytic cleavage of the C-I bond in this compound, induced photochemically or with a radical initiator, would generate the 1-cyclobutylbicyclo[1.1.1]pentan-3-yl radical.

EPR studies on the parent bicyclo[1.1.1]pent-1-yl radical have shown a remarkably large hyperfine splitting constant for the γ-hydrogen located at the opposite bridgehead position. rsc.org This large coupling is attributed to efficient through-bond and through-space orbital interactions across the rigid cage structure.

For the 1-cyclobutylbicyclo[1.1.1]pentan-3-yl radical, EPR spectroscopy would be expected to detect a similar, highly characteristic spectrum. The primary feature would be a large doublet splitting caused by the coupling of the unpaired electron with the single proton on the C1-cyclobutyl methine group. Further, smaller hyperfine couplings to the six bridge protons would also be anticipated. The detection and analysis of this radical intermediate by EPR would provide direct evidence for its formation in radical-mediated reactions and offer insights into the spin density distribution across the BCP framework. researchgate.net

Table 4: Expected EPR Hyperfine Coupling Constants for the 1-Cyclobutylbicyclo[1.1.1]pentan-3-yl Radical

NucleusPositionExpected Hyperfine Coupling Constant (a), Gauss (G)
¹H (1H)C1-H (γ-proton)> 40 G
¹H (6H)Bridge Protons2 - 5 G

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

High-resolution IR spectroscopy of the parent bicyclo[1.1.1]pentane has identified characteristic cage deformation and rocking modes. oregonstate.edu For the title compound, the IR spectrum would show strong C-H stretching vibrations from both the BCP methylene bridges and the cyclobutyl ring in the 2850-3000 cm⁻¹ region. C-H bending and scissoring modes would appear in the 1400-1480 cm⁻¹ range. The C-I stretch is expected to appear as a weaker absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the hydrocarbon skeleton. Analysis of the vibrational spectra, aided by computational frequency calculations (e.g., using Density Functional Theory), allows for a detailed assignment of the fundamental vibrational modes. This can be used to confirm the presence of the key structural motifs and can also provide insights into conformational aspects of the cyclobutyl ring.

Table 5: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
C-H Stretch (sp³)2850 - 3000IR, Raman
CH₂ Scissoring/Bending1400 - 1480IR
BCP Cage Deformation800 - 1200IR, Raman
C-I Stretch500 - 600IR, Raman

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Rigid Synthetic Building Blocks for Complex Molecular Architectures

The bicyclo[1.1.1]pentane (BCP) framework is a highly strained and rigid three-dimensional structure that has garnered significant attention as a bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and t-butyl groups in drug discovery. nih.govacs.orgnih.govresearchgate.net This is because the BCP core can replicate the linear geometry and substituent exit vectors of these common motifs while introducing a distinct three-dimensional character. acs.orgnih.gov The incorporation of the BCP scaffold can lead to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced metabolic stability, increased aqueous solubility, and greater passive permeability. researchgate.netchemrxiv.orgresearchgate.net

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane serves as a key intermediate for introducing this valuable scaffold into more complex molecules. The iodine atom at one bridgehead position and the cyclobutyl group at the other allow for sequential and directed functionalization, making it a versatile building block. vulcanchem.com Its use facilitates the construction of complex, sp³-rich molecules that "escape from flatland," a concept in medicinal chemistry aimed at increasing the three-dimensionality of drug candidates to improve their pharmacological profiles. acs.orgnih.gov The defined and rigid separation of the two bridgehead positions allows for the precise positioning of functional groups in space, a critical factor in designing molecules that interact with specific biological targets. nih.gov

The development of synthetic methodologies to create complex BCPs from simple starting materials has been a focus of recent research. chemrxiv.org For instance, multi-component cascade reactions involving [1.1.1]propellane and alkyl iodides, such as cyclobutyl iodide, provide a direct route to compounds like this compound. vulcanchem.com These methods are often scalable and tolerate a wide range of functional groups, further enhancing the utility of this compound as a foundational building block. vulcanchem.comchemrxiv.org

Integration into Novel Scaffolds with Defined Three-Dimensionality

The inherent three-dimensionality of the BCP core is a defining feature that chemists leverage to create novel molecular scaffolds. chemrxiv.org Unlike planar aromatic rings, the BCP unit enforces a rigid, linear separation of substituents at the 1- and 3-positions, with a bridgehead-to-bridgehead distance that mimics a para-substituted arene. acs.orgacs.org This geometric constraint is crucial for constructing molecules with precisely controlled shapes and substituent orientations. nih.gov

The integration of BCP scaffolds has been shown to improve pharmacological profiles by increasing the fraction of sp³-hybridized carbons (Fsp³), which can lead to better solubility and reduced aggregation. vulcanchem.comnih.gov For example, the replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with comparable biological activity but superior aqueous solubility and passive permeability. researchgate.net

Below is a table summarizing the key properties and applications stemming from the defined three-dimensionality of BCP scaffolds.

FeatureDescriptionImplication in Synthesis & Design
Rigid Linear Geometry The BCP core acts as a non-flexible linker, fixing the distance and orientation between the 1- and 3-substituents. acs.orgPrecise control over molecular architecture; valuable as a bioisostere for para-substituted arenes and alkynes. nih.govacs.org
Increased sp³ Character The scaffold is composed entirely of sp³-hybridized carbon atoms, moving away from the planarity of aromatic systems. nih.govImproved physicochemical properties such as solubility and metabolic stability in drug candidates. chemrxiv.orgresearchgate.net
Defined Substituent Vectors The substituents at the bridgehead positions have fixed exit vectors, dictating their spatial orientation. nih.govEnables the design of molecules with specific three-dimensional shapes for targeted interactions with biological macromolecules. nih.gov
Versatile Synthetic Handle The iodine atom in this compound allows for further functionalization via cross-coupling or substitution reactions. researchgate.netFacilitates the incorporation of the rigid BCP scaffold into a wide range of complex molecules and materials. researchgate.net

Contributions to the Development of New Synthetic Methodologies (e.g., photocatalysis, radical chemistry)

The synthesis and functionalization of strained molecules like BCPs have spurred significant innovation in synthetic organic chemistry, particularly in the realms of photocatalysis and radical chemistry. nih.govchemrxiv.org Traditional methods for creating carbon-substituted BCPs often required harsh conditions, limiting their functional group tolerance and scalability. acs.org The pursuit of milder and more general routes led to the exploration of radical-based approaches.

A key precursor for many BCP derivatives is [1.1.1]propellane, which readily reacts with radicals. acs.orgnih.gov Modern synthetic methods leverage this reactivity. For instance, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from organic halides under mild conditions. acs.orgresearchgate.net These radicals can then add to [1.1.1]propellane to form a BCP radical intermediate, which is subsequently trapped to yield the desired 1,3-disubstituted BCP product. researchgate.nethznu.edu.cn This approach has been successfully applied to the synthesis of this compound from cyclobutyl iodide and [1.1.1]propellane. vulcanchem.com

Key methodologies involving this compound and related compounds include:

Atom Transfer Radical Addition (ATRA): Initially developed using initiators like triethylborane (B153662), ATRA reactions of alkyl halides with [1.1.1]propellane provided a more functional-group-tolerant alternative to older methods. nih.gov This was later expanded with the use of photoredox catalysis, which allowed for the use of a broader range of substrates, including previously unreactive (hetero)aryl halides. acs.orgnih.gov

Photocatalytic Minisci-type Reactions: Recent advancements have enabled three-component reactions where an alkyl radical (e.g., from an alkyl halide), [1.1.1]propellane, and an unfunctionalized heteroarene are coupled in a single step under photocatalytic conditions. hznu.edu.cn

Electron Donor-Acceptor (EDA) Complex Photoactivation: This metal- and additive-free strategy uses visible light to initiate a radical-relay pathway for the synthesis of C,S-disubstituted BCPs, showcasing a sustainable approach to these valuable building blocks. rsc.org

Post-synthetic Functionalization: The C–I bond in iodo-BCPs like this compound is a key site for further derivatization. Radical-based methods, such as silyl-mediated Giese reactions, can be used to functionalize this position, providing access to a wide array of 1,3-disubstituted BCPs. researchgate.net

These radical-based, often light-driven, methodologies are characterized by their mild reaction conditions, operational simplicity, and broad substrate scope, making the synthesis of complex BCPs more accessible and efficient. chemrxiv.orgresearchgate.net

Potential in Advanced Materials and Supramolecular Chemistry

The unique structural and electronic properties of the bicyclo[1.1.1]pentane scaffold extend its utility beyond medicinal chemistry into the realm of advanced materials and supramolecular chemistry. nih.gov The rigid, rod-like nature of the 1,3-disubstituted BCP unit makes it an ideal building block for creating well-defined molecular architectures. nsf.govnih.gov

One of the primary applications in this area is the construction of molecular rods . By linking multiple BCP units, chemists can create rigid oligomers and polymers with precise lengths and geometries. nih.gov These structures have been explored for their potential use in molecular electronics, where the BCP cage can mediate electron transport. The saturated sp³ framework of the BCP provides a different conduction pathway compared to traditional conjugated π-systems.

In supramolecular chemistry , the BCP scaffold serves as a rigid spacer to position binding motifs at specific distances and orientations. nih.gov This allows for the design of host-guest systems and self-assembling materials with predictable structures. The ability to functionalize the bridgehead positions of BCPs allows for the attachment of various interacting groups, such as those capable of forming hydrogen or halogen bonds, to direct the formation of larger supramolecular assemblies. nih.gov

The table below highlights specific applications of BCPs in materials science.

Application AreaRole of the BCP ScaffoldPotential Use
Molecular Electronics Acts as a rigid, non-conjugated linker for mediating through-bond electron transfer.Components in molecular wires and other electronic devices. nih.gov
Liquid Crystals The rigid, linear shape of the BCP unit can serve as a mesogenic core.Development of novel liquid crystalline materials. nih.gov
Supramolecular Assemblies Functions as a predictable and rigid spacer to control the geometry of self-assembled structures. nih.govDesign of molecular clips, cages, and extended networks with defined pores and cavities. nih.gov
Polymers Can be incorporated into polymer backbones to create materials with enhanced rigidity and thermal stability.High-performance polymers and advanced materials. nih.gov

The synthesis of functionalized BCPs, including this compound, is a critical step in accessing these advanced materials. vulcanchem.com The C–I bond provides a convenient point for polymerization or for coupling to other molecular components. researchgate.net

Precursors for Other Strained Cage Systems (e.g., bicyclo[1.1.0]butanes)

Beyond its direct applications, this compound and related iodo-BCPs can serve as valuable precursors for the synthesis of other highly strained cage systems, most notably bicyclo[1.1.0]butanes (BCBs). chemrxiv.org BCBs themselves are of interest in medicinal chemistry and as synthetic intermediates due to the high s-character of their bridgehead carbons, which makes them reactive towards a variety of reagents. chemrxiv.org

A recently developed two-step, metal-free process allows for the conversion of BCPs into BCBs. chemrxiv.org

Decarboxylative Iodination: The synthesis begins with a bicyclo[1.1.1]pentane carboxylic acid, which undergoes a photo-Hunsdiecker reaction. This reaction, carried out at room temperature using iodine and a catalytic amount of a radical initiator under irradiation, generates the corresponding iodo-bicyclo[1.1.1]pentane intermediate. chemrxiv.org

Nucleophilic Displacement/Rearrangement: The resulting iodo-BCP is then treated with various nitrogen or sulfur nucleophiles. chemrxiv.orgnih.gov This induces a nucleophilic substitution at the bridgehead carbon, which is followed by a rearrangement that results in the formation of the bicyclo[1.1.0]butane ring system. chemrxiv.org This strain-release-driven process provides a novel and practical route to functionalized BCBs from more readily available BCP starting materials. chemrxiv.org

This transformation highlights the synthetic versatility of iodo-BCPs, demonstrating that the strained BCP framework can be manipulated to access even more strained and reactive carbocyclic systems. This pathway avoids the need to prepare [1.1.1]propellane for every synthesis, offering a more convenient entry to the BCB scaffold. chemrxiv.org

Conclusion and Future Directions

Summary of Significant Advances in the Synthesis and Reactivity of Iodinated BCPs

The synthesis of iodinated BCPs has been revolutionized by the development of scalable and efficient methods. A groundbreaking advance has been the light-enabled, catalyst-free reaction of alkyl iodides with [1.1.1]propellane. enamine.netchemrxiv.orgresearchgate.net This photochemical approach, often conducted in a flow system, allows for the production of 1-alkyl-3-iodobicyclo[1.1.1]pentanes, including the cyclobutyl derivative, on a multigram and even kilogram scale. enamine.netchemrxiv.org This has transformed these compounds from being synthetically challenging to readily accessible. The reaction's high functional group tolerance and operational simplicity represent a significant leap forward from earlier methods that often required harsh conditions or expensive catalysts. chemrxiv.org

The reactivity of the bridgehead carbon-iodine bond in these systems has been shown to be remarkably versatile. The iodide serves as an excellent leaving group and a handle for a wide array of subsequent functionalizations. Key transformations include:

Nucleophilic Substitution: The C-I bond can be displaced by various nucleophiles, providing access to a diverse range of substituted BCPs. acs.org

Cross-Coupling Reactions: Iodinated BCPs have been successfully employed as electrophiles in metal-catalyzed cross-coupling reactions, such as iron-catalyzed Kumada couplings, to form C-C bonds with aryl and heteroaryl Grignard reagents. acs.orgresearchgate.net

"Click" Chemistry: Derivatives like 1-azido-3-iodobicyclo[1.1.1]pentane have been utilized in copper(I)-catalyzed azide-alkyne cycloaddition ("click") reactions, demonstrating the compatibility of the iodinated BCP core with popular ligation chemistries. chemrxiv.orgnih.gov

These advances have collectively established iodinated BCPs as versatile platforms for the synthesis of complex, three-dimensional molecules.

Emerging Research Avenues for Further Functionalization of BCP Systems

While bridgehead functionalization is now well-established, the next frontier in BCP chemistry is the selective functionalization of the bridge positions (the CH2 groups). This remains a significant synthetic challenge but offers the potential to introduce novel substituent vectors, creating BCP derivatives that can mimic ortho- and meta-substituted aromatic rings. acs.orgnih.gov

Another burgeoning area is the development of multicomponent reactions involving [1.1.1]propellane. thieme-connect.comhznu.edu.cn These reactions allow for the simultaneous introduction of two different substituents at the bridgehead positions in a single step, offering a rapid and efficient route to unsymmetrically 1,3-disubstituted BCPs. thieme-connect.comresearchgate.net This strategy enhances the modularity of BCP synthesis, enabling the rapid generation of diverse molecular libraries.

Furthermore, the use of BCP-iodides in radical-mediated processes is an expanding field. nih.gov Their participation in radical cascades and coupling reactions opens up new avenues for constructing complex molecular frameworks with high degrees of sp³ character.

Future Challenges and Opportunities in the Synthesis and Application of 1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane and its Analogues

Despite the significant progress, challenges remain. A primary challenge is the continued reliance on the highly strained and unstable precursor, [1.1.1]propellane. While methods for its in-situ generation and use in flow systems have improved scalability, developing synthetic routes to BCPs that bypass this intermediate would be a major breakthrough. thieme-connect.comacs.org

The opportunities presented by This compound and its analogues are vast. In medicinal chemistry, the incorporation of the cyclobutyl-BCP motif can fine-tune properties such as solubility, metabolic stability, and lipophilicity, making it an attractive building block for lead optimization. acs.orgresearchgate.net The rigid, three-dimensional nature of the BCP scaffold is ideal for probing the binding pockets of proteins and other biological targets.

In materials science, the linear, rigid-rod nature of the BCP core makes it a compelling component for the design of molecular wires, liquid crystals, and other advanced materials. The ability to precisely functionalize the termini of the BCP unit, facilitated by the C-I bond, is crucial for creating well-defined supramolecular structures.

Compound Information

Compound Name
This compound
[1.1.1]propellane
1-azido-3-iodobicyclo[1.1.1]pentane

Synthesis and Reactivity Data

Below are interactive tables summarizing key data related to the synthesis and properties of this compound.

Table 1: Synthesis of this compound A representative photochemical synthesis.

Starting MaterialsReagents & ConditionsProductYieldReference
[1.1.1]Propellane, Cyclobutyl iodideLight (365 nm), Flow reactor, Catalyst-freeThis compound62-66% vulcanchem.com

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃I
Molecular Weight248.10 g/mol
CAS Number2287299-82-3
XLogP32.7
Topological Polar SA0 Ų

Q & A

Q. What synthetic methodologies are available for preparing 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane?

The compound can be synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator under mild conditions, enabling functional group tolerance . Alternatively, nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane with sodium cyanide in DMSO yields [1.1.1]propellane, a precursor for further derivatization .

Q. How does the substituent on the bicyclo[1.1.1]pentane (BCP) core influence nucleophilic substitution reactions?

Reactivity depends on the substituent and nucleophile. For example, 1-iodo-3-trifluoromethyl-BCP resists substitution except with organolithium reagents, while 1,3-diiodo-BCP reacts with nitrogen bases (e.g., amines) to form substitution products. Grignard reagents, however, induce propellane formation instead .

Q. Why is bicyclo[1.1.1]pentane (BCP) used as a bioisostere in drug design?

BCP’s rigid 3D structure mimics phenyl rings or tert-butyl groups while improving solubility, metabolic stability, and pharmacokinetics. For instance, replacing a phenyl ring with BCP in γ-secretase inhibitors enhanced potency and reduced lipophilicity .

Advanced Research Questions

Q. What mechanistic insights explain divergent outcomes in nucleophilic substitution reactions of iodinated BCP derivatives?

Computational studies suggest that steric strain and electronic effects govern reactivity. For example, Grignard reagents destabilize the BCP core via electron transfer, leading to propellane formation, while softer nucleophiles (e.g., amines) proceed via direct substitution without ring-opening .

Q. How can click chemistry be applied to functionalize 3-iodo-BCP derivatives?

1-Azido-3-iodo-BCP undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Sequential Sonogashira coupling further diversifies the scaffold, enabling modular synthesis of trisubstituted BCP-triazole hybrids .

Q. What experimental and computational methods determine the thermodynamic stability of BCP derivatives?

Acidity (ΔG°acid = 408.5 kcal/mol) and bridgehead C-H bond dissociation energy (BDE = 109.7 ± 3.3 kcal/mol) were measured via kinetic methods and bracketing experiments. G2/G3 calculations corroborate these values, attributing high BDE to sp³ hybridization and strain .

PropertyValue (kcal/mol)Method
Acidity (ΔG°acid)408.5 ± 0.9DePuy kinetic method
C-H BDE109.7 ± 3.3Thermodynamic cycle
Electron affinity (radical)14.8 ± 3.2Bracketing experiments

Q. How can secondary bridge positions of BCP be functionalized for novel drug discovery applications?

Bridge functionalization involves photochemical difluoroalkylation/heteroarylation using difluoroiodane(III) reagents under visible light. This strategy introduces heteroaryl and difluoroalkyl groups at the bridge, expanding 3D chemical space .

Q. What role do carbene insertion reactions play in BCP derivatization?

Dichlorocarbene insertion into bicyclo[1.1.0]butanes generates gem-dichloro-BCP intermediates, which are reduced to BCPs. Difluorocarbene insertion (from FSO₂CF₂CO₂TMS/NaF) selectively yields 2,2-difluoro-BCP analogs .

Q. How do computational studies elucidate the electronic structure of BCP ions?

HF/6-31G* and MP2/6-31G* calculations reveal that the BCP cation forms more readily than tert-butyl cation due to strain-induced destabilization. The radical cation adopts a distorted geometry, while the dication exhibits charge delocalization .

Q. What photochemical strategies enable tandem functionalization of BCP cores?

Visible light-induced reactions with difluoroiodane(III) reagents and nitrogen-containing heterocycles (e.g., pyridines) yield 1-difluoroalkyl-3-heteroaryl-BCPs. Optimized conditions (blue LEDs, room temperature) achieve moderate-to-high yields with broad substrate scope .

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